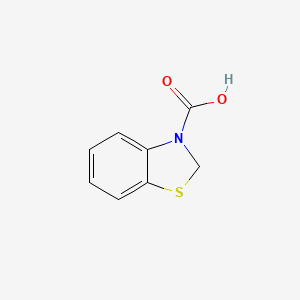![molecular formula C23H40O4 B13803240 Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl) CAS No. 68527-48-0](/img/structure/B13803240.png)
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is a complex organic peroxide compound. It is characterized by its unique structure, which includes multiple isopropyl and tert-butyl groups attached to a phenylene backbone. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] typically involves the reaction of 5-(1-methylethyl)-1,3-phenylene with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include temperatures ranging from 50°C to 100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. This includes the use of high-purity reactants, precise control of reaction parameters, and efficient separation and purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to its corresponding alcohols or hydrocarbons under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen, with reaction conditions typically involving mild temperatures and acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols are used, with reactions carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce alcohols or hydrocarbons.
科学研究应用
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for studying cellular redox processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxygen species and the subsequent interaction with organic substrates to form oxidized products.
相似化合物的比较
Similar Compounds
Hydrogen Peroxide: A simpler peroxide with strong oxidizing properties but less stability.
Benzoyl Peroxide: Commonly used in acne treatment and polymerization reactions, with a different structural backbone.
Di-tert-butyl Peroxide: Similar in having tert-butyl groups but lacks the phenylene backbone.
Uniqueness
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is unique due to its complex structure, which imparts specific reactivity and stability characteristics. Its multiple isopropyl and tert-butyl groups provide steric hindrance, making it more stable than simpler peroxides while maintaining strong oxidizing properties.
属性
CAS 编号 |
68527-48-0 |
|---|---|
分子式 |
C23H40O4 |
分子量 |
380.6 g/mol |
IUPAC 名称 |
1,3-bis(2-tert-butylperoxypropan-2-yl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C23H40O4/c1-16(2)17-13-18(22(9,10)26-24-20(3,4)5)15-19(14-17)23(11,12)27-25-21(6,7)8/h13-16H,1-12H3 |
InChI 键 |
MOMVINJLAGHGBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
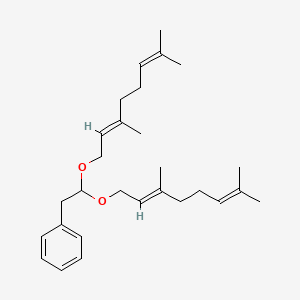

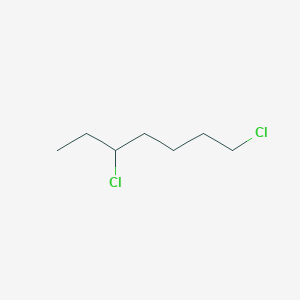

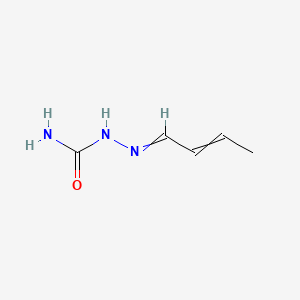

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

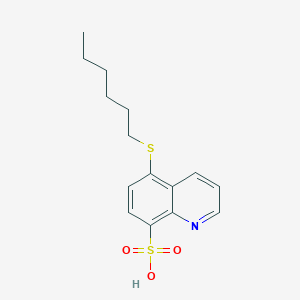

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
